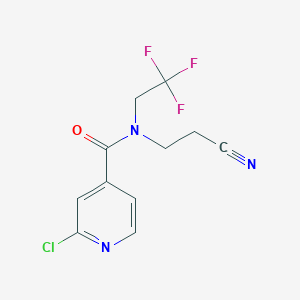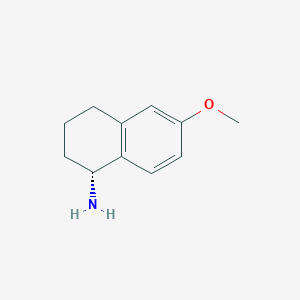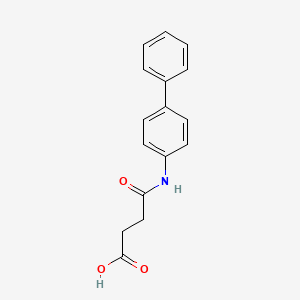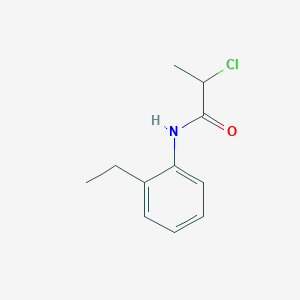![molecular formula C14H13N5O4S B3007130 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034603-48-8](/img/structure/B3007130.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and amidification. For instance, the synthesis of a compound with a chlorothieno[3,2-d]pyrimidin moiety was achieved by condensing 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which was prepared from methyl 3-aminothiophene-2-carboxylate through a series of reactions including condensation with urea and chlorination . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by decarboxylation and amidification with 4-aminopyridine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography and optimized using density functional theory (DFT). For example, a compound with a chlorothieno[3,2-d]pyrimidin core was found to crystallize in the tetragonal system and its geometric bond lengths and angles were compared with DFT calculations . Such analyses are crucial for understanding the three-dimensional conformation and electronic structure of the molecules, which are important for their biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation, chlorination, and amidification, as mentioned earlier. These reactions are carefully designed to build complex molecules with specific functional groups that are essential for the desired biological activity. The reactivity of these functional groups under different conditions can also be studied to further understand the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT, providing insight into the compound's reactivity. The molecular electrostatic potential (MEP) surface map can also be investigated to predict sites of nucleophilic and electrophilic attack . Additionally, the intermolecular interactions within the crystal structure can be analyzed using Hirshfeld surface analysis, which helps in understanding the packing and potential interactions in the solid state .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of related pyrimidinone and thienopyrimidine derivatives involves complex chemical processes, often starting from simpler compounds such as citrazinic acid or other heteroaromatic nitriles. These syntheses typically involve multiple steps, including condensation, cyclization, and functionalization reactions, to introduce various substituents into the pyrimidine ring. For example, the synthesis of antimicrobial pyrimidinones and oxazinones fused with thiophene rings utilizes 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, leading to compounds with significant antibacterial and antifungal activities (Hossan et al., 2012).
Antimicrobial Activity
Compounds synthesized from similar processes exhibit antimicrobial properties, showing effectiveness against a range of bacterial and fungal pathogens. The antimicrobial activity is attributed to the structural features of the pyrimidinone and thienopyrimidine derivatives, which can interact with microbial enzymes or cell structures, disrupting their function and leading to the inhibition of microbial growth (Hossan et al., 2012).
Potential Antitumor Agents
Certain derivatives, particularly those with substitutions on the thienopyrimidine ring, have been explored for their antitumor properties. These compounds can act as inhibitors of key enzymes involved in nucleotide synthesis, such as thymidylate synthase and dihydrofolate reductase, making them potential candidates for cancer therapy. The structural modifications in these molecules, such as the introduction of ethyl or methyl groups, significantly influence their potency and spectrum of activity against tumor cells (Gangjee et al., 2009).
Antioxidant and Anti-inflammatory Activities
In addition to antimicrobial and antitumor activities, certain pyrimidine derivatives exhibit antioxidant and anti-inflammatory properties. These activities are particularly relevant in the context of chronic diseases where oxidative stress and inflammation play a key role. The antioxidant activity is measured through various assays, comparing the efficacy of these compounds to known antioxidants like ascorbic acid (Kadhum et al., 2011).
Insecticidal Properties
Some thienopyrimidine derivatives have been evaluated for their insecticidal activity, particularly against agricultural pests such as the cotton leafworm. These studies involve the synthesis of novel compounds and their testing in biological assays to determine their effectiveness in controlling pest populations, which is crucial for improving crop protection strategies (Fadda et al., 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of thieno[3,2-d]pyrimidines , which are known to exhibit diverse biological activities . .
Mode of Action
Thieno[3,2-d]pyrimidines are generally synthesized through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to be involved in a wide range of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Some thieno[3,2-d]pyrimidines have shown antimicrobial properties , suggesting that this compound may also have similar effects. The highest antimicrobial activity was determined for a related compound, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide .
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S/c20-10(8-19-11(21)2-1-4-16-19)15-5-6-18-13(22)12-9(3-7-24-12)17-14(18)23/h1-4,7H,5-6,8H2,(H,15,20)(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKDBZXEZIHZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)
![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3007055.png)



![N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3007060.png)
![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)



![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)
